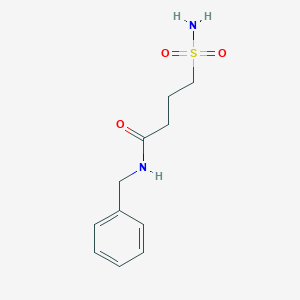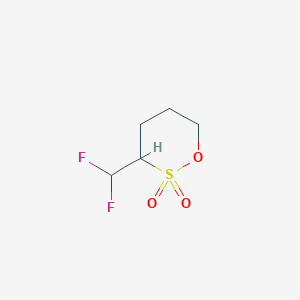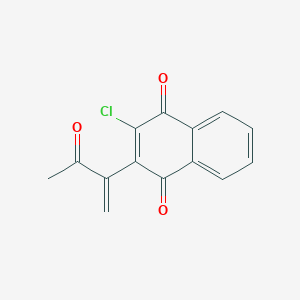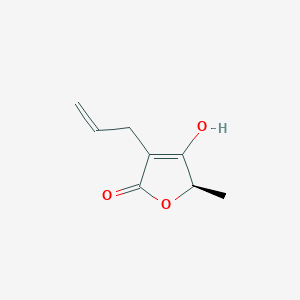![molecular formula C14H17Cl2N3S B12527216 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 838827-71-7](/img/structure/B12527216.png)
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group, a dichlorophenyl group, and a hydrazine-1-carbothioamide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide typically involves the condensation of cyclohexyl ketone with 3,4-dichlorobenzaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine-1-carbothioamide moiety and exhibit similar chemical reactivity and biological activity.
Dichlorophenyl derivatives: Compounds containing the dichlorophenyl group also show similar properties, particularly in terms of their antimicrobial activity.
Uniqueness
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide is unique due to the presence of both the cyclohexyl and dichlorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for a broader range of applications and enhances its potential as a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
838827-71-7 |
|---|---|
Molekularformel |
C14H17Cl2N3S |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
[[cyclohexyl-(3,4-dichlorophenyl)methylidene]amino]thiourea |
InChI |
InChI=1S/C14H17Cl2N3S/c15-11-7-6-10(8-12(11)16)13(18-19-14(17)20)9-4-2-1-3-5-9/h6-9H,1-5H2,(H3,17,19,20) |
InChI-Schlüssel |
HWVNPMGPQVXXSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)

![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)


![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)

![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)


![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
